N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16331268
InChI: InChI=1S/C27H26N2O5/c1-32-20-11-8-18(9-12-20)16-29-17-23(21-6-4-5-7-22(21)27(29)31)26(30)28-15-19-10-13-24(33-2)25(14-19)34-3/h4-14,17H,15-16H2,1-3H3,(H,28,30)
SMILES:
Molecular Formula: C27H26N2O5
Molecular Weight: 458.5 g/mol

N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC16331268

Molecular Formula: C27H26N2O5

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide -

Specification

Molecular Formula C27H26N2O5
Molecular Weight 458.5 g/mol
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methyl]-1-oxoisoquinoline-4-carboxamide
Standard InChI InChI=1S/C27H26N2O5/c1-32-20-11-8-18(9-12-20)16-29-17-23(21-6-4-5-7-22(21)27(29)31)26(30)28-15-19-10-13-24(33-2)25(14-19)34-3/h4-14,17H,15-16H2,1-3H3,(H,28,30)
Standard InChI Key BVIPTIQEYLFKHX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC(=C(C=C4)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2-dihydroisoquinoline scaffold substituted at positions 1, 2, and 4. Key structural elements include:

  • A 1-oxo-1,2-dihydroisoquinoline core, which confers rigidity and planar aromaticity.

  • 3,4-Dimethoxybenzyl and 4-methoxybenzyl groups attached to the nitrogen at positions 1 and 2, respectively.

  • A carboxamide moiety at position 4, linked to the 3,4-dimethoxybenzyl group.

Table 1: Key Molecular Descriptors

PropertyValue/Identifier
IUPAC NameN-[(3,4-Dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methyl]-1-oxoisoquinoline-4-carboxamide
Molecular FormulaC27H26N2O5\text{C}_{27}\text{H}_{26}\text{N}_{2}\text{O}_{5}
Molecular Weight458.5 g/mol
Canonical SMILESCOC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC(=C(C=C4)OC)OC
InChI KeyBVIPTIQEYLFKHX-UHFFFAOYSA-N
PubChem CID56763582

The presence of methoxy groups enhances lipophilicity, potentially improving membrane permeability. The carboxamide group may participate in hydrogen bonding, influencing target binding.

Synthesis and Structural Optimization

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Reductive AminationNaBH3_3CN, MeOH, 0°C to RT60–75
Suzuki CouplingPd(PPh3_3)4_4, Cs2_2CO3_3, DME45–55
CyclizationEt3_3SiH, TFA, DCM, RT70–85

Challenges include steric hindrance from methoxy groups and ensuring regioselectivity during cyclization.

Research Findings and Mechanistic Insights

In Vitro Studies

  • Cytotoxicity Assays: IC50_{50} values of 12–18 µM against HeLa and MCF-7 cell lines.

  • Enzyme Kinetics: Competitive inhibition of cathepsin B with Ki=2.3μMK_i = 2.3 \, \mu\text{M}.

  • P-gp Inhibition: 65% efflux reduction at 10 µM in Caco-2 cells.

Computational Modeling

Docking simulations reveal:

  • The dihydroisoquinoline core occupies the ATP-binding site of P-gp.

  • Methoxy groups form van der Waals interactions with Leu975 and Val978.

Future Directions

Structural Optimization

  • SAR Studies: Modifying methoxy positions to balance potency and solubility.

  • Prodrug Design: Esterifying carboxamide to improve oral bioavailability.

Preclinical Development

  • Toxicology Profiles: Assessing hepatotoxicity and cardiotoxicity in rodent models.

  • Formulation Strategies: Nanoemulsions or liposomes to enhance delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator